molecular formula C13H13NO3S B5238396 N-methyl-4-phenoxybenzenesulfonamide

N-methyl-4-phenoxybenzenesulfonamide

Cat. No.: B5238396
M. Wt: 263.31 g/mol
InChI Key: FRGIOPVEXLIEEY-UHFFFAOYSA-N
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Description

N-Methyl-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and a phenoxy substituent at the para position of the benzene ring. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, antibacterial, and diuretic activities .

Properties

IUPAC Name

N-methyl-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-14-18(15,16)13-9-7-12(8-10-13)17-11-5-3-2-4-6-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGIOPVEXLIEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Sulfonamide Nitrogen

  • For example, N-benzyl-N-ethyl-4-methylbenzenesulfonamide () incorporates benzyl and ethyl groups, which increase hydrophobicity and may enhance membrane permeability for antibacterial activity .
  • Functionalized Nitrogen : Compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () feature a sulfamoyl-linked heterocycle, introducing hydrogen-bonding capabilities critical for antimicrobial activity .

Aromatic Ring Substituents

  • Phenoxy vs. Methyl: The phenoxy group in the target compound is electron-withdrawing, which may alter the electron density of the benzene ring compared to electron-donating methyl groups in analogs like N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (). This could impact interactions with enzymes or receptors .
  • Bromo and Formyl Groups : Brominated derivatives (e.g., N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide, ) are intermediates in synthesizing bioactive molecules, where bromine serves as a leaving group for further functionalization .

Physicochemical Properties

  • Spectroscopic Data : The (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct NMR signals (e.g., δ 7.70–7.68 ppm for aromatic protons), reflecting electronic environments influenced by substituents .
  • Melting Points : Brominated derivatives () have higher melting points (160–162°C) due to increased molecular symmetry and intermolecular forces .

Data Tables

Table 1: Structural and Functional Comparison

Compound N-Substituent Aryl Substituent Key Activity Reference
N-Methyl-4-phenoxybenzenesulfonamide Methyl Phenoxy Not reported
4-Methyl-N-{4-[(5-methyl-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfamoyl-linked oxazole 4-Methyl Antimicrobial
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl, Ethyl 4-Methyl Antibacterial, Diuretic
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl 4-Methyl Structural studies

Table 2: Physicochemical Properties of Analogs

Compound Melting Point (°C) Key NMR Shifts (1H) Reference
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Not reported δ 7.70–7.68 (aromatic), δ 3.79 (OCH₃)
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 160–162 δ 10.21 (CHO), δ 8.20 (Br-C6H3)
N-(4-Methoxyphenyl)benzenesulfonamide Not reported δ 7.60–6.80 (aromatic), δ 3.80 (OCH₃)

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